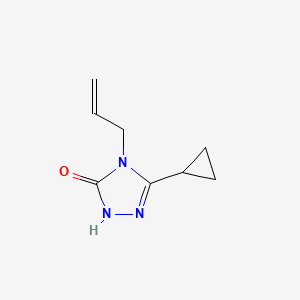

3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

3-cyclopropyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h2,6H,1,3-5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRGHYYNWSJTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, a common method involves the reaction of cyclopropyl hydrazine with an appropriate carbonyl compound under acidic or basic conditions to form the triazole ring.

-

Introduction of the Allyl Group: : The allyl group can be introduced via an alkylation reaction. This can be achieved by reacting the triazole intermediate with an allyl halide (such as allyl bromide) in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

-

Reduction: : Reduction reactions can target the triazole ring or the allyl group. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the allyl group to a propyl group.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the allyl group. Halogenation using reagents like N-bromosuccinimide (NBS) can introduce halogens into the molecule.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.

Reduction: Pd/C, sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: NBS, halogen acids (HCl, HBr).

Major Products

Oxidation: Epoxides, alcohols, and ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique triazole ring structure, which is known for its biological activity. The molecular formula is with a molecular weight of approximately 181.26 g/mol. Its structure allows for various substitutions that can enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. Specifically, modifications to the cyclopropyl group have been shown to enhance antibacterial activity against strains such as Staphylococcus aureus. The introduction of aliphatic cycles can further increase this effect, making these compounds promising candidates for developing new antibiotics .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. For instance, compounds similar to 3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been tested for their ability to inhibit cancer cell proliferation. These studies demonstrated significant cytotoxic effects on various cancer cell lines including breast (MCF-7), prostate (PC3), and liver (HepG2) cancer cells . The structure-activity relationship (SAR) analysis revealed that certain substituents can enhance antiproliferative activity.

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests potential in treating seizure disorders. Studies have shown that triazole-based compounds can exhibit anticonvulsant effects in animal models, indicating a possible therapeutic avenue for epilepsy treatment .

Fungicidal Properties

Research has indicated that triazole compounds can serve as effective fungicides. They inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes. This property makes them valuable in agricultural settings for crop protection against various fungal pathogens .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the cyclopropyl and allyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among triazol-5-one derivatives lie in substituents at positions 3 and 4, which dictate physicochemical and biological behaviors:

| Compound Name (Example) | Position 3 Substituent | Position 4 Substituent | Key Structural Features |

|---|---|---|---|

| Target Compound | Cyclopropyl | Prop-2-en-1-yl (allyl) | Rigid cyclopropyl, reactive allyl |

| 3-Ethyl-4-(4-hydroxybenzylidenamino)-... | Ethyl | 4-Hydroxybenzylidenamino | Polar hydroxyl, planar aromatic |

| 3-Phenyl-4-(5-methylfurylmethylenamino) | Phenyl | 5-Methylfurylmethylenamino | Bulky phenyl, electron-rich furan |

| 1-Acetyl-3-cyclopropyl-4-(4-nitrofuran) | Cyclopropyl (acetylated) | 4-Nitrofuranmethylenamino | Acetylated N, electron-withdrawing nitro |

- Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl group’s strain and rigidity may enhance metabolic stability compared to linear alkyl chains (e.g., ethyl) or bulky aryl groups (e.g., phenyl) .

- Allyl vs. Aromatic Substituents: The propenyl group’s unsaturation could increase reactivity in radical scavenging (relevant to antioxidant activity) compared to aromatic substituents like benzylidenamino .

Antioxidant Activity

- Reducing power (Oyaizu method)

- Free radical scavenging (Blois method)

- Metal chelating activity

Key Findings :

- Derivatives with 4-diethylaminobenzylidenamino (e.g., compounds 3a-g in ) exhibited strong antioxidant activity due to electron-donating diethylamino groups enhancing radical stabilization .

- Hydroxyl-substituted derivatives (e.g., 3,4-dihydroxybenzylidenamino in ) showed metal-chelating activity, critical for inhibiting ROS generation .

- The target compound’s allyl group may contribute to radical scavenging via allylic hydrogen abstraction, though experimental data are pending .

Antitumor Activity

Compounds like 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one () demonstrated anticancer activity through molecular docking interactions with kinase targets. The cyclopropyl group in the target compound could similarly influence binding affinity, but this remains speculative without direct studies .

Physicochemical Properties

Acidity (pKa Values)

The weak acidity of the triazolone NH proton is influenced by substituents:

- Electron-withdrawing groups (e.g., nitro in ) lower pKa by stabilizing deprotonation .

- Experimental pKa values for the target compound are unreported, but methods using tetrabutylammonium hydroxide titration in non-aqueous solvents (e.g., acetonitrile, DMF) are applicable .

Spectral Data (NMR and IR)

- GIAO NMR Calculations : Studies on analogues (e.g., ) show strong correlation between theoretical (DFT/B3LYP) and experimental chemical shifts. For example, 3-methyl derivatives exhibited δ(1H) = 7.2–8.5 ppm for aromatic protons, while cyclopropyl protons in the target compound may resonate near δ 1.2–2.0 ppm .

- IR Stretching : The triazolone carbonyl (C=O) typically absorbs at ~1700 cm⁻¹. Substituents like allyl may shift this due to conjugation effects .

Biological Activity

3-Cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the triazole class, characterized by the presence of a five-membered ring containing three nitrogen atoms. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various triazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . The mechanism often involves interference with cell wall synthesis or disruption of membrane integrity.

| Compound | Target Organism | Activity |

|---|---|---|

| 3-Cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | S. aureus | Inhibitory |

| Other Triazoles | C. albicans | Inhibitory |

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory potential. A study highlighted that certain triazoles could act as dual inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Specifically, compounds similar to 3-cyclopropyl derivatives showed promising results in inhibiting COX-2 and 5-lipoxygenase (5-LOX), leading to reduced inflammation in animal models .

| Compound | COX Inhibition (IC50) | Selectivity Index |

|---|---|---|

| 15e (related derivative) | COX-2: 0.15 μM; 5-LOX: 0.85 μM | 0.012 |

| 3-Cyclopropyl Derivative | TBD | TBD |

Anticancer Activity

Emerging data suggest that triazoles may possess anticancer properties. For example, certain derivatives have shown activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with varying IC50 values . The mechanism may involve induction of apoptosis or inhibition of cancer cell proliferation.

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

Study on Anti-inflammatory Effects

In a controlled study evaluating the anti-inflammatory effects of various triazole derivatives, researchers found that the compound exhibited significant inhibition in xylene-induced ear edema assays compared to standard anti-inflammatory drugs like celecoxib .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of 3-cyclopropyl derivatives with target enzymes such as COX-2. These studies provide insights into the structural requirements for biological activity and help in optimizing lead compounds for enhanced efficacy .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one?

Answer : The compound can be synthesized via acylation or Schiff base formation. For example:

- Acylation : React 3-cyclopropyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with prop-2-en-1-yl chloride in the presence of triethylamine as a base .

- Schiff base formation : Condense the amino-triazolone intermediate with an aldehyde (e.g., acrolein) under reflux in ethanol, followed by purification via column chromatography .

Key considerations : Solvent choice (e.g., anhydrous acetonitrile for moisture-sensitive steps) and reaction time (6–12 hours) to maximize yield .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Answer :

- ¹H/¹³C NMR : Assign peaks using the GIAO (Gauge-Independent Atomic Orbital) method with Gaussian 09W (B3LYP/6-31G(d) basis set). Compare experimental shifts (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) with theoretical values .

- IR spectroscopy : Identify key functional groups (e.g., triazolone C=O stretch at ~1700 cm⁻¹). Use Veda4f software to match calculated vibrational frequencies with experimental data .

- UV-Vis : Analyze electronic transitions in ethanol; compare experimental λ_max with time-dependent DFT (TD-DFT) predictions .

Q. What experimental precautions are critical for handling this compound?

Answer :

- Safety protocols : Use PPE (gloves, goggles, lab coat) due to potential toxicity. Avoid inhalation and skin contact .

- Solubility : Use non-aqueous solvents (e.g., DMF, acetonitrile) for reactions or titrations due to low aqueous solubility .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical spectral data?

Answer :

- Basis set selection : Compare B3LYP/6-31G(d) and HF/6-311G(d,p) calculations to optimize agreement with experimental NMR/IR data. Adjust scaling factors (e.g., 0.961 for IR frequencies) .

- Error analysis : Use SigmaPlot to calculate regression coefficients (a, b) for δ_exp = a + b·δ_cal. Standard errors <5% indicate robust models .

Example : For ¹H NMR, deviations >0.3 ppm may suggest conformational flexibility or solvent effects .

Q. What strategies optimize the compound’s antioxidant activity in structure-activity relationship (SAR) studies?

Answer :

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) on the triazolone ring to enhance radical scavenging. Compare IC₅₀ values via DPPH assays .

- DFT-derived parameters : Calculate HOMO-LUMO gaps (<4 eV) and Mulliken charges to predict redox-active sites .

Case study : 3-Cyclopropyl-4-(4-nitrofuran) derivatives show 2× higher activity than non-substituted analogs .

Q. How can crystallographic software resolve ambiguities in molecular geometry?

Answer :

- SHELX refinement : Use SHELXL for small-molecule refinement. Input .hkl files from X-ray diffraction and refine anisotropic displacement parameters .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess bond-length distortions (e.g., cyclopropyl C-C bonds ~1.5 Å) .

Troubleshooting : For twinned crystals, apply TWIN/BASF commands in SHELXL .

Q. What mechanistic insights explain the compound’s weak acidity in non-aqueous media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.